molecular formula C13H18BrNO B3954858 2-(4-bromophenyl)-N-(1-methylbutyl)acetamide

2-(4-bromophenyl)-N-(1-methylbutyl)acetamide

Cat. No. B3954858
M. Wt: 284.19 g/mol
InChI Key: SYJNQVVJDWSJRA-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(1-methylbutyl)acetamide, also known as Brorphine, is a chemical compound that belongs to the family of opioids. It is a potent analgesic and has been used in scientific research to study the mechanism of action of opioids.

Mechanism of Action

2-(4-bromophenyl)-N-(1-methylbutyl)acetamide binds to the mu-opioid receptor and activates it, which leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition results in the reduction of pain sensation.
Biochemical and Physiological Effects:
This compound has been found to produce analgesia, sedation, and respiratory depression in animals. It has also been found to produce antinociception, which is the reduction of sensitivity to painful stimuli.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-N-(1-methylbutyl)acetamide in lab experiments is that it is a potent analgesic, which makes it useful for studying the mechanism of action of opioids. However, one limitation is that it can produce respiratory depression, which can be dangerous in animals.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-N-(1-methylbutyl)acetamide. One direction is to study its effects on different types of pain, such as neuropathic pain and inflammatory pain. Another direction is to study its effects on different types of animals, such as primates. Additionally, the development of new opioid drugs that are based on the structure of this compound could be a future direction for research.

Scientific Research Applications

2-(4-bromophenyl)-N-(1-methylbutyl)acetamide has been used in scientific research to study the mechanism of action of opioids. It has been found to bind to the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This compound has also been used to study the pharmacokinetics and pharmacodynamics of opioids.

properties

IUPAC Name

2-(4-bromophenyl)-N-pentan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-3-4-10(2)15-13(16)9-11-5-7-12(14)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJNQVVJDWSJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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